(2-Methoxy-4-(2-methyl-1H-imidazol-1-yl)phenyl)boronic acid
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Overview
Description
(2-Methoxy-4-(2-methyl-1H-imidazol-1-yl)phenyl)boronic acid is a boronic acid derivative that features a methoxy group, an imidazole ring, and a boronic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Methoxy-4-(2-methyl-1H-imidazol-1-yl)phenyl)boronic acid typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of 1H-imidazole with 4-chloromethylbenzaldehyde.
Introduction of the Methoxy Group: The methoxy group is introduced via methylation of the phenolic hydroxyl group using methyl iodide in the presence of a base.
Boronic Acid Formation:
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: (2-Methoxy-4-(2-methyl-1H-imidazol-1-yl)phenyl)boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Reduction: The imidazole ring can be reduced under specific conditions to yield a saturated imidazoline derivative.
Substitution: The methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas in the presence of a metal catalyst.
Substitution: Nucleophiles such as amines or thiols.
Major Products:
Oxidation: Phenolic derivatives.
Reduction: Imidazoline derivatives.
Substitution: Substituted imidazole derivatives.
Scientific Research Applications
(2-Methoxy-4-(2-methyl-1H-imidazol-1-yl)phenyl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (2-Methoxy-4-(2-methyl-1H-imidazol-1-yl)phenyl)boronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with nucleophilic sites, such as the hydroxyl groups of serine residues in enzymes. This interaction can inhibit enzyme activity and disrupt biological pathways .
Comparison with Similar Compounds
(2-Methoxy-4-(1H-imidazol-1-yl)phenyl)boronic acid: Lacks the methyl group on the imidazole ring.
(2-Methoxy-4-(2-methyl-1H-imidazol-1-yl)phenyl)boronic ester: Contains an ester group instead of a boronic acid group.
Uniqueness: (2-Methoxy-4-(2-methyl-1H-imidazol-1-yl)phenyl)boronic acid is unique due to the presence of both a methoxy group and a boronic acid group, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C11H13BN2O3 |
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Molecular Weight |
232.05 g/mol |
IUPAC Name |
[2-methoxy-4-(2-methylimidazol-1-yl)phenyl]boronic acid |
InChI |
InChI=1S/C11H13BN2O3/c1-8-13-5-6-14(8)9-3-4-10(12(15)16)11(7-9)17-2/h3-7,15-16H,1-2H3 |
InChI Key |
JEQCLKKEIWOMJH-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=C(C=C1)N2C=CN=C2C)OC)(O)O |
Origin of Product |
United States |
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